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Part 1: Core Identification and Physicochemical
Properties
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Compound of Interest

Compound Name: 2-(2-Oxopropoxy)benzonitrile
CAS No.: 49615-91-0
Cat. No.: B2771291
- 7

2-(2-Oxopropoxy)benzonitrile is classified as a rare chemical intermediate. Its structure
incorporates three key functional groups: an ortho-substituted benzonitrile, a propanone
(acetone) moiety, and an ether linkage. This unique combination makes it a subject of interest
for creating novel molecular scaffolds.

Chemical Identity

The fundamental identifiers for this compound are summarized below for unambiguous
characterization.
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Identifier Value Source
CAS Number 49615-91-0

Molecular Formula C10HaNO2 [1]
Molecular Weight 175.19 g/mol Calculated
Monoisotopic Mass 175.06332 Da [1]

IUPAC Name 2-(2-oxopropoxy)benzonitrile

CC(=0)COC1=CC=CC=C1C#
SMILES N [1]

InChl=1S/C10HINO2/c1-
InChl 8(12)7-13-10-5-3-2-4-9(10)6-  [1]
11/h2-5H,7H2,1H3

GOFWLYXRIRQRBK-
InChlKey [1]
UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various experimental
conditions. The data below is derived from safety data sheets and predictive models.

Property Value Method/Source
Boiling Point 191 °C (376 °F) Literature
Partition Coefficient (log P) 1.5 (at 20 °C) OECD Test Guideline 107

The product is chemically
Chemical Stability stable under standard ambient  Safety Data Sheet

conditions (room temperature).

Forms explosive mixtures with
Reactivity Notes air on intense heating. Safety Data Sheet

Hygroscopic.
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Part 2: Proposed Synthesis and Purification

While 2-(2-Oxopropoxy)benzonitrile is available commercially as a research chemical, a
reliable synthetic protocol is essential for researchers who may need to produce it in-house or
create derivatives. The most logical and direct approach is the Williamson ether synthesis, a
cornerstone reaction in organic chemistry. This involves the O-alkylation of a phenol with an

alkyl halide.

Causality of Experimental Design: The chosen pathway leverages the nucleophilicity of the
phenoxide ion generated from 2-hydroxybenzonitrile. 2-Hydroxybenzonitrile (also known as
salicylonitrile) is an ideal starting material due to the phenolic hydroxyl group.[2][3]
Chloroacetone (1-chloro-2-propanone) is selected as the alkylating agent to introduce the
desired 2-oxopropyl group. A weak base, such as potassium carbonate, is sufficient to
deprotonate the phenol without hydrolyzing the nitrile, and a polar aprotic solvent like
dimethylformamide (DMF) is used to facilitate the Sn2 reaction. This method is adapted from
established protocols for the similar O-alkylation of hydroxybenzonitriles.[4]

Reactants Reagents
[Z-Hydroxybenzonitrile) Chloroacetone K2COs (Base) DMF (Solvent)
Nucleophile Electrophile
y  —— vV
_ / Williamson Ether Synthesis\‘

(Sn2 Mechanism)

2-(2-Oxopropoxy)benzonitrile

Click to download full resolution via product page

Caption: Proposed Williamson Ether Synthesis Pathway.
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Experimental Protocol: Synthesis of 2-(2-
Oxopropoxy)benzonitrile

e Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add 2-hydroxybenzonitrile (10.0 g, 83.9 mmol, 1.0 equiv.).

o Reagent Addition: Add anhydrous potassium carbonate (23.2 g, 167.9 mmol, 2.0 equiv.) and
dimethylformamide (DMF, 100 mL).

e Initiation: Begin stirring the suspension. Add chloroacetone (7.9 mL, 100.7 mmol, 1.2 equiv.)
dropwise at room temperature. Rationale: Adding the alkylating agent slowly helps control
any initial exotherm.

» Reaction: Heat the reaction mixture to 80 °C using an oil bath and maintain for 4-6 hours.
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 2-
hydroxybenzonitrile is consumed.

o Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the
contents into a beaker containing ice-cold water (500 mL). A precipitate should form.

« Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration using a Bichner funnel.

e Washing: Wash the crude solid with deionized water (2 x 100 mL) to remove DMF and
inorganic salts, followed by a small amount of cold hexane to remove non-polar impurities.[4]

 Purification: The crude product can be further purified by recrystallization from an appropriate
solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a
hexane/ethyl acetate gradient to yield the pure product.

e Drying: Dry the purified product under vacuum to remove residual solvents.

Part 3: Analytical Characterization

It is important to note that Sigma-Aldrich, a primary supplier, does not collect or provide specific
analytical data for this product, designating it for early discovery research. Therefore, the buyer
assumes responsibility for confirming the product's identity and purity. The following section
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outlines the expected analytical data that serves as a self-validating system for researchers
who synthesize or procure this compound.

Technique Expected Results for C10HsNO2

0 ~2.2-2.3 ppm (s, 3H): Methyl protons (-

C(O)CHs3).d ~4.7-4.8 ppm (s, 2H): Methylene
1H NMR protons (-OCH2C(0O)-).d0 ~7.0-7.8 ppm (m, 4H):

Aromatic protons (Ar-H). The ortho/meta/para

protons will exhibit a complex multiplet pattern.

0 ~26-28 ppm: Methyl carbon (-C(O)CHs).d ~70-
72 ppm: Methylene carbon (-OCH2C(O)-).0

13C NMR ~115-117 ppm: Nitrile carbon (-C=N).6 ~112-
160 ppm: Six distinct aromatic carbon signals.d

~200-205 ppm: Ketone carbonyl carbon (-C=0).

~2220-2230 cm~1: Strong, sharp absorbance
from the nitrile (C=N) stretch.[5]~1715-1730
cm~1; Strong, sharp absorbance from the
ketone carbonyl (C=0) stretch.~1250-1280
FT-IR (ATR) cm~1 & ~1020-1050 cm~1; Absorbances
corresponding to the aryl-alkyl ether (Ar-O-C)
stretches.~1450-1600 cm~1; Several peaks for
aromatic C=C stretching.~3050-3100 cm~1:

Aromatic C-H stretching.

m/z = 175: Molecular ion peak [M]*.m/z = 132:
M s D Fragment corresponding to the loss of the acetyl
ass Spec.
P group (-COCHs).m/z = 43: Fragment

corresponding to the acetyl cation [CH3CO]*.

Predicted m/z for [M+H]* is 176.07060.

Mass Spec. (ESI
pec. (ESD [1]Predicted m/z for [M+Na]* is 198.05254.[1]

Part 4: Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring laboratory safety and maintaining the
integrity of the compound.
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Hazard Identification

2-(2-Oxopropoxy)benzonitrile is classified with the following hazards according to the
Globally Harmonized System (GHS).

e H227: Combustible liquid.
e H302 + H312: Harmful if swallowed or in contact with skin.

Signal Word: Warning

Recommended Handling and Personal Protective
Equipment (PPE)

e Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.

» Personal Protective Equipment:
o Wear protective gloves (e.g., nitrile rubber).
o Wear safety glasses with side-shields or chemical splash goggles.
o Wear a lab coat.

e Hygiene: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when
using this product. Avoid substance contact and inhalation of vapors.

Storage Conditions

» Store in a tightly closed container.
e Keep in a cool, dry, and well-ventilated place.

e The compound is noted to be hygroscopic; therefore, handle and store under an inert gas
(e.g., nitrogen or argon).

» Keep away from heat, sparks, open flames, and hot surfaces.
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Part 5: Reactivity and Potential Applications

The utility of 2-(2-Oxopropoxy)benzonitrile in synthetic chemistry stems from the distinct
reactivity of its functional groups.

Caption: Reactivity map of 2-(2-Oxopropoxy)benzonitrile.

 Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed under
acidic or basic conditions to form a carboxylic acid or an amide.[6] It can also be reduced to
a primary amine (aminomethyl group), providing a route to different classes of compounds.

o Ketone Group: The carbonyl group is electrophilic and susceptible to nucleophilic attack.
This allows for a wide range of classical ketone reactions, including Grignard reactions,
Wittig reactions, and reductive amination. The adjacent a-protons on the methyl group are
acidic and can be removed to form an enolate, enabling aldol-type reactions and a-
halogenation.

o Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The
combined effect of the ortho-alkoxy group (activating) and the ortho-cyano group
(deactivating) will direct incoming electrophiles to specific positions on the ring, offering
pathways for further functionalization.

Given these reactive sites, 2-(2-Oxopropoxy)benzonitrile is a promising precursor for the
synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals.[4]
For instance, transformation of the nitrile and ketone groups could facilitate cyclization
reactions to form novel quinazolines, benzodiazepines, or other fused-ring systems of
medicinal interest.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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